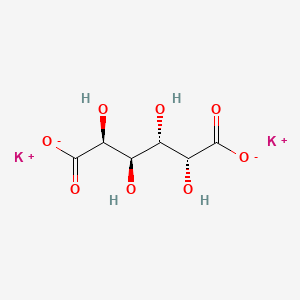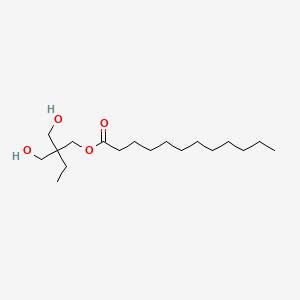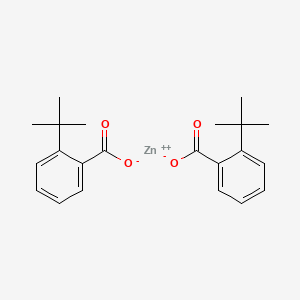![molecular formula C76H114N20O22S B12653091 3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid CAS No. 96156-14-8](/img/structure/B12653091.png)
3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid” is a highly complex organic molecule. Compounds of this nature often have significant applications in fields such as medicinal chemistry, biochemistry, and materials science due to their intricate structures and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Peptide Coupling Reactions: Using reagents like EDCI or DCC to form amide bonds.
Protecting Group Strategies: Employing groups like Boc or Fmoc to protect reactive sites during intermediate steps.
Purification Techniques: Utilizing chromatography methods to isolate and purify intermediates and the final product.
Industrial Production Methods
Industrial production of complex organic molecules often involves:
Automated Peptide Synthesizers: For efficient and scalable synthesis.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Optimization of Reaction Conditions: To maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
The compound may undergo various types of reactions, including:
Oxidation and Reduction: Modifying functional groups to alter the compound’s properties.
Substitution Reactions: Replacing specific atoms or groups within the molecule.
Hydrolysis: Breaking down the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC or KMnO4.
Reducing Agents: Like NaBH4 or LiAlH4.
Catalysts: Including transition metals like Pd or Pt.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. They may include:
Modified Peptides: With altered functional groups.
Fragmented Molecules: Resulting from hydrolysis or cleavage reactions.
Applications De Recherche Scientifique
Chemistry
Synthesis of Novel Compounds: As building blocks for more complex molecules.
Catalysis: Serving as catalysts or catalyst precursors in various reactions.
Biology
Enzyme Inhibition Studies: Investigating the compound’s ability to inhibit specific enzymes.
Protein Interactions: Studying interactions with proteins and other biomolecules.
Medicine
Drug Development: Exploring potential therapeutic applications.
Diagnostic Tools: Developing assays and diagnostic reagents.
Industry
Materials Science: Creating advanced materials with unique properties.
Biotechnology: Utilizing the compound in biotechnological applications.
Mécanisme D'action
The mechanism of action for such a compound would involve:
Molecular Targets: Specific proteins, enzymes, or receptors that the compound interacts with.
Pathways Involved: Biological pathways affected by the compound’s activity.
Binding Affinity: The strength and specificity of the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Peptides and Peptidomimetics: Molecules with similar peptide-like structures.
Small Molecule Inhibitors: Compounds with similar inhibitory effects on enzymes or proteins.
Uniqueness
Structural Complexity: The unique arrangement of functional groups and atoms.
Specificity: The compound’s ability to selectively interact with particular targets.
Propriétés
Numéro CAS |
96156-14-8 |
|---|---|
Formule moléculaire |
C76H114N20O22S |
Poids moléculaire |
1691.9 g/mol |
Nom IUPAC |
3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid |
InChI |
InChI=1S/C76H114N20O22S/c1-38(2)30-48-64(104)85-50(33-56(78)100)66(106)91-59(41(6)98)73(113)94(11)35-57(101)118-42(7)60(74(114)95(12)53(68(108)86-48)26-27-55(77)99)92-67(107)52(36-119(115,116)117)89-63(103)47(24-18-28-81-75(79)80)84-65(105)49(32-44-34-82-46-23-17-16-22-45(44)46)87-71(111)61(76(8,9)10)93-70(110)58(39(3)4)90-69(109)54-25-19-29-96(54)72(112)51(31-43-20-14-13-15-21-43)88-62(102)40(5)83-37-97/h13-17,20-23,34,37-42,47-54,58-61,82,98H,18-19,24-33,35-36H2,1-12H3,(H2,77,99)(H2,78,100)(H,83,97)(H,84,105)(H,85,104)(H,86,108)(H,87,111)(H,88,102)(H,89,103)(H,90,109)(H,91,106)(H,92,107)(H,93,110)(H4,79,80,81)(H,115,116,117) |
Clé InChI |
KNCWKMJROBOSKM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(CC(=O)O1)C)C(C)O)CC(=O)N)CC(C)C)CCC(=O)N)C)NC(=O)C(CS(=O)(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)





